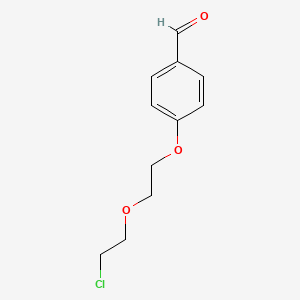
8-(cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family It is characterized by the presence of a cyclohexylamino group at the 8th position, a 2,3-dihydroxypropyl group at the 7th position, and a methyl group at the 3rd position of the purine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common route includes:
Starting Material: The synthesis begins with a suitable purine derivative.
Cyclohexylamination: Introduction of the cyclohexylamino group at the 8th position using cyclohexylamine under controlled conditions.
Hydroxypropylation: The 2,3-dihydroxypropyl group is introduced at the 7th position through a reaction with glycidol or a similar reagent.
Methylation: The methyl group is added at the 3rd position using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes:
Catalysis: Use of catalysts to improve reaction efficiency.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Adjusting reaction conditions to accommodate large-scale production.
化学反応の分析
Types of Reactions
8-(Cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, such as converting hydroxyl groups to hydrogen.
Substitution: Nucleophilic substitution reactions can replace the cyclohexylamino or hydroxypropyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Oxo derivatives with modified functional groups.
Reduction Products: Compounds with reduced functional groups.
Substitution Products: New compounds with different functional groups replacing the original ones.
科学的研究の応用
8-(Cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Pharmacology: Explored for its effects on various biological pathways and potential as a drug candidate.
Industry: Utilized in the synthesis of other complex organic molecules and as a reference compound in analytical chemistry.
作用機序
The mechanism of action of 8-(Cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.
Pathways: Modulating biochemical pathways related to purine metabolism, signal transduction, and cellular communication.
類似化合物との比較
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a stimulant with a similar purine structure.
Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.
Adenosine: A nucleoside involved in energy transfer and signal transduction.
Uniqueness
8-(Cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its cyclohexylamino and dihydroxypropyl groups differentiate it from other purine derivatives, potentially offering unique interactions with biological targets.
特性
分子式 |
C15H23N5O4 |
|---|---|
分子量 |
337.37 g/mol |
IUPAC名 |
8-(cyclohexylamino)-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C15H23N5O4/c1-19-12-11(13(23)18-15(19)24)20(7-10(22)8-21)14(17-12)16-9-5-3-2-4-6-9/h9-10,21-22H,2-8H2,1H3,(H,16,17)(H,18,23,24) |
InChIキー |
VKSVJSVGNAKDQG-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3CCCCC3)CC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-hydroxybenzaldehyde {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}hydrazone](/img/structure/B11961457.png)



![4-({(E)-[3-(benzyloxy)phenyl]methylidene}amino)-5-(2-bromophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11961492.png)



![4-Methyl-N-[3-({[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]benzenesulfonamide](/img/structure/B11961513.png)
![2-[(E)-{2-[(2-phenylquinolin-4-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B11961515.png)
![(7-Methyl-1,4-dithiaspiro[4.5]dec-6-en-8-yl)methanol](/img/structure/B11961521.png)


